aminopurvalanol A - 220792-57-4

aminopurvalanol A

Catalog Number: EVT-259556
CAS Number: 220792-57-4
Molecular Formula: C19H26ClN7O
Molecular Weight: 403.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aminopurvalanol A is a synthetic purine derivative widely employed in scientific research as a potent, selective, and cell-permeable inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. It plays a crucial role in investigating various cellular processes, particularly cell cycle regulation, signal transduction, and differentiation [, ].

Mechanism of Action

Aminopurvalanol A primarily exerts its effects by competitively inhibiting CDKs, a family of serine/threonine kinases that regulate cell cycle progression [, ]. It binds to the ATP-binding pocket of CDKs, preventing the phosphorylation of downstream substrates crucial for cell cycle progression. This inhibition ultimately leads to cell cycle arrest and can induce apoptosis in certain cell types.

Applications
  • Cell cycle regulation: Aminopurvalanol A serves as a valuable tool for dissecting the roles of specific CDKs in cell cycle control and identifying potential therapeutic targets for cancer treatment [, , , , ].
  • Signal transduction: Researchers utilize Aminopurvalanol A to investigate signal transduction pathways involving CDKs, such as those regulating cell proliferation, differentiation, and apoptosis [, , ].
  • Cancer research: Its ability to inhibit CDKs makes Aminopurvalanol A a promising candidate for developing anticancer therapies, particularly in combination with other chemotherapeutic agents [, , ].
  • Stem cell research: Studies have explored Aminopurvalanol A's potential in modulating stem cell differentiation and self-renewal, offering insights into regenerative medicine strategies [].
  • Cardiovascular research: Recent research suggests Aminopurvalanol A's potential in inhibiting aortic valve calcification by targeting the novel lipoprotein(a) receptor MFSD5 [].

CGP-74514A

  • Compound Description: CGP-74514A is a known inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2 and CDK4. []
  • Relevance: Like aminopurvalanol A, CGP-74514A exhibits inhibitory activity against CDKs. Both compounds were identified as hits in a screen for compounds that modulate splicing and were found to have significant cdc2-like kinase (CLK) inhibition. Further investigation revealed structure-activity relationships (SAR) at CLKs for both compounds. [] This suggests structural similarities between CGP-74514A and aminopurvalanol A may contribute to their shared biological activity.

Sudemycin D6

  • Compound Description: Sudemycin D6 is a compound known to target SF3B1, a splicing factor. []
  • Relevance: While not structurally related to aminopurvalanol A, sudemycin D6 is relevant as a tool compound used in the same study. A cell-based assay that specifically activates luciferase in cells exposed to SF3B1 targeted compounds, such as sudemycin D6, was used to screen for CLK inhibitors, leading to the identification of aminopurvalanol A as a hit compound. []

Indirubin-3’-monoxime

  • Compound Description: Indirubin-3’-monoxime is a compound known to inhibit kinases, particularly glycogen synthase kinase-3β (GSK-3β). []
  • Relevance: While not structurally related to aminopurvalanol A, indirubin-3’-monoxime was tested alongside aminopurvalanol A in a study investigating the effects of various inhibitors on mitochondrial malate dehydrogenase (MDH). [] This suggests that both compounds may share a similar biological pathway or mechanism of action related to their kinase inhibitory activity.

Hymenialdisine

  • Compound Description: Hymenialdisine is a natural product with kinase inhibitory activity, particularly against cyclin-dependent kinases and glycogen synthase kinase-3β. []
  • Relevance: Like indirubin-3’-monoxime, hymenialdisine was tested alongside aminopurvalanol A in a study examining the effects of various inhibitors on mitochondrial MDH. [] The inclusion of both compounds in the same study suggests a potential overlap in their biological activity or mechanisms related to kinase inhibition.

PD0332991

  • Compound Description: PD0332991 is a highly specific inhibitor of cyclin-dependent kinase 6 (CDK6) based on a pyrido[2,3-d]pyrimidin-7-one scaffold. []
  • Relevance: The crystal structure of human CDK6 complexed with PD0332991 was compared to the complex structure of CDK6 with aminopurvalanol A. [] This comparison was used to understand the structural basis of CDK6 specific inhibition and revealed that small conformational differences between CDKs contribute to inhibitor specificity.

Properties

CAS Number

220792-57-4

Product Name

aminopurvalanol A

IUPAC Name

(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol

Molecular Formula

C19H26ClN7O

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1

InChI Key

RAMROQQYRRQPDL-HNNXBMFYSA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Solubility

Soluble in DMSO

Synonyms

NG-97; NG97; NG 97; Aminopurvalanol A; Aminopurvalanol-A

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.